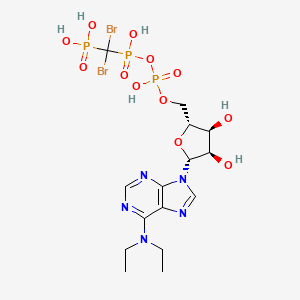
ARL 67156
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ARL 67156は、エクトヌクレオチダーゼ、CD39およびCD73を標的とする低分子阻害剤です。また、NTPDase1(CD39)、NTPDase3およびNPP1の競合阻害剤でもあります。 この化合物は、アデノシン三リン酸(ATP)およびアデノシン二リン酸(ADP)の分解を阻害する能力のために科学研究で使用されており、石灰化大動脈弁疾患、喘息などの研究において貴重なツールとなっています .
科学的研究の応用
ARL 67156 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of ecto-ATPase and related enzymes.
Biology: this compound is employed in research on cellular processes involving ATP and ADP.
Medicine: The compound is investigated for its potential therapeutic effects in conditions like calcific aortic valve disease and asthma.
作用機序
ARL 67156は、エクトヌクレオチダーゼ活性を阻害することにより効果を発揮します。酵素の活性部位でATPおよびADPと競合し、それらの分解を防ぎます。この阻害は、細胞外ATPおよびADPのレベルの上昇につながり、さまざまな細胞プロセスを調節する可能性があります。 This compoundの分子標的には、CD39、CD73、NTPDase1、NTPDase3およびNPP1が含まれます .
類似の化合物との比較
This compoundは、代謝安定性を提供するβ、γ-ジブロモメチレンブリッジのためにユニークです。類似の化合物には以下が含まれます。
ポリオキソタングステン酸ナトリウム(POM-1): 別のNTPDase阻害剤ですが、構造的特性と有効性が異なります。
アデノシン三リン酸アナログ: エクトヌクレオチダーゼを阻害しますが、this compoundの安定性を持たない可能性のあるさまざまなアナログ.
This compoundは、選択的な阻害と安定性のために際立っており、多くの研究用途で好ましい選択肢となっています。
準備方法
ARL 67156の合成には、その三ナトリウム塩水和物の調製が含まれます。合成経路には通常、以下の手順が含まれます。
出発物質: 合成は適切なヌクレオチドアナログから始まります。
反応条件: 反応には、ブロモメチレン基を使用してβ、γ-ジブロモメチレンブリッジを形成することが含まれ、これは化合物の安定性と活性に不可欠です。
This compoundの工業的生産方法は、主に研究目的で使用されるため、広く文書化されていません。
化学反応の分析
ARL 67156は、次のようないくつかのタイプの化学反応を起こします。
酸化と還元: これらの反応は、this compoundの安定した構造のためにあまり一般的ではありません。
置換反応: 化合物は、特にブロモメチレン基を含む置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬には、臭素とさまざまな求核剤が含まれます。これらの反応から生成される主要な生成物は、通常、元の化合物のより安定なアナログです。
科学研究への応用
This compoundは、幅広い科学研究用途を持っています。
化学: エクトヌクレオチダーゼおよび関連酵素の阻害を研究するために使用されます。
生物学: this compoundは、ATPおよびADPを含む細胞プロセスに関する研究に使用されます。
医学: 化合物は、石灰化大動脈弁疾患や喘息などの疾患における潜在的な治療効果について調査されています。
産業: 工業的な用途は限られていますが、this compoundは新規医薬品や生化学アッセイの開発において貴重なツールです.
類似化合物との比較
ARL 67156 is unique due to its β, γ-dibromomethylene bridge, which provides metabolic stability. Similar compounds include:
Sodium Polyoxotungstate (POM-1): Another NTPDase inhibitor, but with different structural properties and efficacy.
Adenosine Triphosphate Analogs: Various analogs that inhibit ecto-ATPase but may lack the stability of this compound.
This compound stands out for its selective inhibition and stability, making it a preferred choice in many research applications.
特性
IUPAC Name |
[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24Br2N5O12P3/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27)/t8-,10-,11-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXFKEOLRYLPJG-IDTAVKCVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Br)Br)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Br)Br)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Br2N5O12P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017960 |
Source


|
| Record name | ARL 67156 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160928-38-1 |
Source


|
| Record name | ARL 67156 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of ARL 67156?
A1: this compound acts as a competitive inhibitor of ecto-ATPases. [, , , , ] These enzymes are responsible for the breakdown of extracellular adenosine triphosphate (ATP) to adenosine diphosphate (ADP), adenosine monophosphate (AMP), and ultimately adenosine. By inhibiting this degradation, this compound potentiates the effects of extracellular ATP. [, ]
Q2: How does this compound affect purinergic signaling?
A2: By inhibiting ecto-ATPases, this compound increases the concentration and duration of action of extracellular ATP. [, , , ] This potentiates ATP's effects on various purinergic receptors (P2X and P2Y) expressed on different cell types. [, , ] This modulation of purinergic signaling has been observed in various tissues, including smooth muscle, endothelium, and immune cells. [, , , ]
Q3: Can you provide specific examples of how this compound influences physiological processes?
A3: In the guinea pig vas deferens, this compound enhances sympathetic purinergic neurotransmission, leading to potentiated contractions. [, ] In rat pial arterioles, this compound significantly reduces nerve stimulation-evoked dilation, indicating a role for ATP hydrolysis in this process. [] this compound also influences calcium signaling in various cell types, including human keratinocytes, by modulating extracellular ATP levels. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1142801.png)



